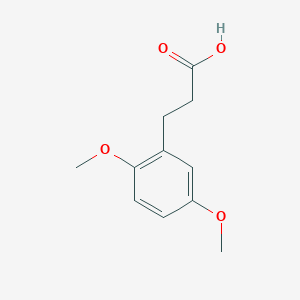
3-(2,5-Dimethoxyphenyl)propionic acid
Cat. No. B078540
Key on ui cas rn:
10538-49-5
M. Wt: 210.23 g/mol
InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05087671
Procedure details


Polymer VIII was prepared by reacting PEI with a lactone derivative of dimethoxycinnamic acid as described by Taylor (1962). The lactone was prepared using known procedures (Anliker et al. 1957; Westfahl et al. 1954; Fichter et al. 1927). 2,5-dimethoxycinnamic acid (Aldrich Chemical Company, 2.73 g, 3.1 mmole) was added to a mixture of 10% palladium on carbon catalyst (Aldrich Chemical Company, 0.54 g) in 100 mL 95% ethanol under 34 psi hydrogen gas. The mixture was shaken for 4 hours, converting the double bond into a single bond with saturated carbons. The catalyst was filtered off and the filtrate was evaporated to dryness to give 2.64 g of 2,5-dimethoxyhydrocinnamic acid (95% yield). This intermediate (2.20 g, 10.5 mmole) was refluxed in 48% aqueous HBr (15 mL, 132 mmole) for 2.5 hours. As the solution was cooled, white crystals appeared. The mixture was cooled further to 2° C., then the crystals were filtered off, washed with cold water, and dried in vacuo, yielding 1.40 g (81%), melting point 160°-161° C. (reported mp 162°-163° C.). 1H-NMR in D6-acetone confirmed the structure. IR spectra (KBr pellets) showed the lactone band at 1736 cm-1.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dimethoxycinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name

Yield
95%
Identifiers


|
REACTION_CXSMILES
|
COC(C1C=CC=CC=1)=C(OC)C(O)=O.[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH:20]=[CH:21][C:22]([OH:24])=[O:23].[H][H]>[Pd].C(O)C>[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH2:20][CH2:21][C:22]([OH:24])=[O:23]
|
Inputs


Step One
[Compound]
|
Name
|
lactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
dimethoxycinnamic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=C(C(=O)O)OC)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
2.73 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=O)O)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
[Compound]
|
Name
|
carbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was shaken for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Polymer VIII was prepared
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(CCC(=O)O)C=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.64 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 405.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
